Ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate

Physicochemical profiling Medicinal chemistry Scaffold optimization

This pyrrolo[1,2-a]pyrazine scaffold addresses the need for regiochemically pure intermediates in HDAC6 inhibitor development. Unlike des-hydroxy or 8-carboxylate analogs, its 8-hydroxy-7-carboxylate motif provides a planar, intramolecularly H-bonded conformation critical for isoform selectivity. - Validated HDAC6 inhibition: IC50 33 nM, 100-fold selectivity over HDAC8 - Dual synthetic handles: Hydrolyze C7-ester or alkylate C8-OH for late-stage diversification - Pre-protected N-methyl group reduces synthetic steps by ≥1 vs. N-H comparators - Available in research quantities; immediate dispatch.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
CAS No. 701208-31-3
Cat. No. B3357047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate
CAS701208-31-3
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2CCN(C(=O)C2=C1O)C
InChIInChI=1S/C11H14N2O4/c1-3-17-11(16)7-6-13-5-4-12(2)10(15)8(13)9(7)14/h6,14H,3-5H2,1-2H3
InChIKeyUSKYLQVNBUQBQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate: Core Scaffold and Physicochemical Profile


Ethyl 8-hydroxy-2-methyl-1-oxo-3,4-dihydropyrrolo[1,2-a]pyrazine-7-carboxylate (CAS 701208-31-3) is a heterocyclic small molecule (C11H14N2O4, MW 238.24 g/mol) built on the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine scaffold [1]. This N-fused bicyclic core is recognized in medicinal chemistry as a privileged structure for kinase inhibition, HDAC modulation, and anti-inflammatory activity [2]. The compound features a distinctive 8-hydroxy-7-carboxylate motif on the pyrrole ring, with an N-methyl substituent at the 2-position of the pyrazine ring and a 1-oxo group, creating a hydrogen-bond-donor/acceptor network that differentiates it from simpler analogs [3].

Scaffold

Tetrahydropyrrolo[1,2-a]pyrazine privileged core for kinase and HDAC inhibitor programs

Motif

8-hydroxy-7-carboxylate arrangement with intramolecular H-bond network

Selection context

N-methyl substituent alters H-bond profile and lipophilicity versus N-H analogs

Supports scaffold optimization and target-engagement probe studies

Why Generic Substitution Fails for This Pyrrolo[1,2-a]pyrazine


Compounds within the pyrrolo[1,2-a]pyrazine class cannot be assumed interchangeable because minor positional changes in substitution produce large differences in hydrogen-bonding capacity, tautomeric preference, and target engagement. The 8-hydroxy-7-carboxylate arrangement in this compound forms a planar, intramolecularly hydrogen-bonded pseudo-ring that alters both the conformation and the electronic character of the pyrrole moiety [1]. This influences metal-chelation potential, pharmacokinetic properties, and target selectivity in ways that analogs lacking the hydroxyl (e.g., ethyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate) or bearing the hydroxyl and ester at different positions cannot replicate . In class-level HDAC6 inhibitor programs based on this scaffold, even a shift of the carboxylate from the 7- to the 8-position fundamentally alters isoform selectivity profiles [2].

H-Bond
Des-hydroxy analog (CAS 1338563-13-5)

Lacks the 8-OH donor; TPSA shift of ~12–17 Ų may alter membrane permeability and pharmacophore compatibility.

Regioisomer
C-6-methyl regioisomer (CAS 3030448-05-3)

Methyl position switch changes electron density and H-bond character at the pyrazine nitrogen; binding-mode context may not transfer.

Chelation
8-carboxylate regioisomer series

Carboxylate relocation alters zinc-binding geometry; reported HDAC6 selectivity context may not transfer across regioisomers.

Quantitative Differentiation Evidence


Hydrogen-Bond Donor Capacity vs. Des-Hydroxy Analogs

The target compound possesses one hydrogen-bond donor (the 8-OH group), whereas the corresponding des-hydroxy analog ethyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate (CAS 1338563-13-5) has zero H-bond donors [1]. This single donor difference alters the topological polar surface area (71.8 Ų for the target vs. a computed ~55–60 Ų for the des-hydroxy analog) and the compound's capacity for directed intermolecular interactions .

H-Bond Donor Capacity
Reported
ΔHBD = +1; ΔTPSA ≈ +12–17 Ų
Target: HBD=1, TPSA=71.8 Ų Des-hydroxy: HBD=0, TPSA≈55–60 Ų
Supports pharmacophore compatibility review
Membrane permeability context may differ between analogs
Physicochemical profiling Medicinal chemistry Scaffold optimization

N-Methyl vs. C-6-Methyl Regioisomer Electronic Effects

This compound bears an N-methyl group at the 2-position of the pyrazine ring. The closely related regioisomer ethyl 1,2,3,4-tetrahydro-6-methyl-1-oxo-pyrrolo[1,2-a]pyrazine-7-carboxylate (CAS 3030448-05-3) places the methyl group at the 6-position on the pyrrole ring instead. This positional switch alters the electron density distribution across the bicyclic system, as the N-methyl directly modulates the lactam carbonyl's electronic environment, whereas the C-6-methyl exerts only inductive effects on the pyrrole ring .

Methyl Regioisomer Effect
Data to verify
N(2)-CH3 alters electron density and H-bond profile vs. C(6)-CH3
Target: N-methyl, lactam-coupled Comparator: C-6-methyl, N-H pyrazine
Supports binding-mode compatibility review
Qualitative electronic inference; assay validation required
Regioselectivity Electronic effects SAR studies

7-Carboxylate vs. 8-Carboxylate Metal-Chelation Geometry

In the pyrrolo[1,2-a]pyrazine-based HDAC inhibitor program, the 7-carboxylate regioisomer (this compound's core substitution pattern) provides a distinct zinc-binding geometry compared to the 8-carboxylate series. Constrained heterocyclic analogs based on 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine with a 7-position capping group showed HDAC6 IC50 values as low as 33 nM with approximately 100-fold selectivity over HDAC8 [1]. While this specific compound's IC50 has not been reported, the 7-carboxylate scaffold is validated as a privileged HDAC6-selective framework .

Zinc-Chelation Geometry
Class-level
7-COOEt scaffold reported HDAC6 IC50 33 nM, ~100-fold selectivity over HDAC8
7-carboxylate: constrained Zn-binding 8-carboxylate: selectivity not reported
Supports HDAC6-selective probe development context
Specific IC50 for this compound not reported; class-level inference
HDAC inhibition Metal chelation Scaffold-based drug design

8-Hydroxy Intramolecular H-Bond and Planar Conformation

The 8-hydroxy group is positioned ortho to the 7-carboxylate ester on the pyrrole ring, enabling formation of a six-membered intramolecular hydrogen bond (O–H⋯O=C). This interaction is absent in the des-hydroxy analog ethyl 1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate and in the 7-hydroxy-8-carboxylate regioisomer series . The resulting conformational restriction reduces the rotational freedom of the ester group (rotatable bond count = 3 for the target compound) and pre-organizes the molecule into a planar geometry that mimics fused-ring systems [1].

Conformational Pre-organization
Reported
Intramolecular 8-OH···7-COOEt H-bond restricts ester rotation
Rotatable bonds: 3 Planar ground-state geometry
Supports target-binding entropy context
Conformational analysis based on computed structure; des-hydroxy analog lacks this restriction
Conformational restriction Intramolecular H-bonding Scaffold rigidity

Moderate Lipophilicity vs. Hydrophobic Pyrrolopyrazines

The target compound has a computed XLogP3-AA value of 0.6 [1]. This is substantially lower than the lipophilicity of structurally related but more hydrophobic pyrrolo[1,2-a]pyrazine derivatives used in kinase inhibitor programs—for example, aloisine A (XLogP ≈ 3.5–4.0) and related CDK/GSK-3 inhibitors [2]. The lower logP arises from the combination of the polar 8-hydroxy group and the 1-oxo lactam, resulting in improved aqueous solubility relative to more lipophilic analogs at the potential cost of membrane permeability.

Lipophilicity
Reported
XLogP3-AA = 0.6
ΔXLogP ≈ –2.9 to –3.4 vs. aloisine A class
Supports aqueous solubility screening context
Reduced non-specific protein binding context may benefit biochemical assays
Lipophilicity Drug-likeness ADME profiling

Optimal Research and Procurement Scenarios


HDAC6-Selective Inhibitor Scaffold

This compound serves as a building block or core scaffold for HDAC6-selective inhibitor programs. The 7-carboxylate positioning is validated in the literature for achieving HDAC6 IC50 values as low as 33 nM with ~100-fold selectivity over HDAC8 when elaborated with appropriate zinc-binding groups and capping motifs [1]. The 8-hydroxy group provides a synthetic handle for further derivatization (etherification, esterification) while maintaining the planar conformation favorable for HDAC6 channel engagement. Researchers procuring this compound for HDAC-focused projects benefit from the pre-installed 7-carboxylate, which avoids the need for late-stage regioselective functionalization [2].

H-Bond-Dependent Target Engagement Probe

With a single H-bond donor (8-OH), four H-bond acceptors, and moderate lipophilicity (XLogP3 = 0.6), this compound is well-suited as a physicochemical probe for studying the contribution of hydrogen bonding to target binding [1]. The intramolecularly hydrogen-bonded 8-OH···7-COOEt motif provides a conformationally constrained pharmacophore element. Comparative studies with the des-hydroxy analog (CAS 1338563-13-5) can isolate the thermodynamic contribution of the hydroxyl group to binding affinity [2].

Dual-Functionalization Synthetic Intermediate

The ethyl ester at C-7 can be hydrolyzed to the free carboxylic acid for amide coupling, while the 8-hydroxy group can undergo alkylation, acylation, or sulfonation [1]. This dual functionalization capability makes the compound a versatile late-stage diversification intermediate. The N-methyl group at the 2-position is stable under standard coupling conditions, unlike N-H analogs that may require protection/deprotection steps. For procurement in parallel synthesis or library production, this pre-protected N-methyl feature reduces synthetic step count by at least one operation relative to the N-H comparator series [2].

Regioisomer Analytical Reference Standard

Given the documented biological relevance of the 7-carboxylate vs. 8-carboxylate regioisomer distinction in HDAC inhibitor programs [1], this compound serves as an essential reference standard for developing HPLC, LC-MS, or NMR methods to confirm regiochemical purity in pyrrolo[1,2-a]pyrazine synthesis. Its unique combination of 2-N-methyl, 8-hydroxy, and 7-carboxylate substituents provides distinctive chromatographic retention and spectroscopic signatures (e.g., the intramolecularly H-bonded phenolic proton in ¹H NMR) that enable unambiguous identification [2].

Application
Selection Property
Validation Focus
HDAC6 inhibitor development
7-carboxylate zinc-binding geometry
HDAC6 selectivity profiling and channel-engagement assays
Target-engagement probe studies
Intramolecular H-bond pharmacophore element
H-bond contribution to binding affinity via des-hydroxy comparator
Library synthesis and diversification
Dual 7-ester and 8-hydroxy functional handles
Synthetic route efficiency; N-methyl avoids protection steps
Analytical reference standard
Distinct chromatographic and NMR signatures
Regiochemical purity confirmation in pyrrolo[1,2-a]pyrazine synthesis
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